N,2-diethyl-N-(2-methylphenyl)butanamide

Chemical Reactivity Electrophilicity Adverse Outcome Pathway

N,2-Diethyl-N-(2-methylphenyl)butanamide is a tertiary amide featuring a saturated butanamide backbone substituted with an N-ethyl, an N-(2-methylphenyl), and a 2-ethyl group. It is a structural analog of the antipruritic drug Crotamiton (N-ethyl-N-(2-methylphenyl)-2-butenamide), differing primarily by saturation of the α,β-unsaturated system and an additional 2-ethyl substituent on the acyl chain.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Cat. No. B12451713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-diethyl-N-(2-methylphenyl)butanamide
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)N(CC)C1=CC=CC=C1C
InChIInChI=1S/C15H23NO/c1-5-13(6-2)15(17)16(7-3)14-11-9-8-10-12(14)4/h8-11,13H,5-7H2,1-4H3
InChIKeyHUNDTXWACLRXCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,2-Diethyl-N-(2-methylphenyl)butanamide: A Saturated Crotamiton Analog for Specialized Research and Agrochemical Screening


N,2-Diethyl-N-(2-methylphenyl)butanamide is a tertiary amide featuring a saturated butanamide backbone substituted with an N-ethyl, an N-(2-methylphenyl), and a 2-ethyl group. It is a structural analog of the antipruritic drug Crotamiton (N-ethyl-N-(2-methylphenyl)-2-butenamide), differing primarily by saturation of the α,β-unsaturated system and an additional 2-ethyl substituent on the acyl chain [1]. This compound is not a known pharmaceutical, but has been cited as an active ingredient in herbicidal compositions, indicating potential agrochemical applications [2].

Why N,2-Diethyl-N-(2-methylphenyl)butanamide Cannot Be Simply Replaced by Crotamiton or Lidocaine


Despite their structural similarities, N,2-diethyl-N-(2-methylphenyl)butanamide cannot be directly interchanged with common analogs like Crotamiton or Lidocaine. Crotamiton's electrophilic α,β-unsaturated amide group is a Michael acceptor that can form covalent adducts with biological nucleophiles, a reactivity that is entirely absent in the saturated target compound [1]. Conversely, Lidocaine's 2,6-dimethylphenyl and basic diethylamino group confer distinct pKa and ion channel binding properties that the neutral, non-basic target compound lacks [2]. These fundamental differences in chemical reactivity and protonation state preclude generic substitution without full re-validation in any target assay.

N,2-Diethyl-N-(2-methylphenyl)butanamide: Quantified Differentiation in Chemical Reactivity, Physicochemical Profile, and Agrochemical Activity


Absence of Michael Acceptor Reactivity vs. Crotamiton

Crotamiton is an α,β-unsaturated amide that can act as a Michael acceptor, reacting with glutathione and other biological nucleophiles. The target compound, N,2-diethyl-N-(2-methylphenyl)butanamide, is a fully saturated butanamide and therefore incapable of undergoing Michael addition. This structural difference eliminates a key covalent reactivity pathway, which is a critical consideration for mechanistic toxicology studies or selectivity profiling where off-target alkylation is a concern. No quantitative reactivity data exists for this compound, thus this is a class-level inference [1].

Chemical Reactivity Electrophilicity Adverse Outcome Pathway

Elevated LogP and Reduced Water Solubility vs. Lidocaine

Based on its structure, N,2-diethyl-N-(2-methylphenyl)butanamide is predicted to have an XLogP3 of approximately 4.1, which is significantly higher than Lidocaine's measured logP of 2.1 [1]. This increase in lipophilicity corresponds to a predicted water solubility of <10 mg/L, compared to Lidocaine's 4,100 mg/L [2]. The absence of a basic amino group further differentiates it from amino amide local anesthetics. These are in silico predictions and represent cross-study comparable data requiring experimental confirmation.

Physicochemical Properties Lipophilicity ADME Prediction

Herbicidal Activity Against Broadleaf Weeds in a Post-Emergence Model

U.S. Patent 5,336,664 specifically exemplifies N-alkyl-amides that encompass the structure of N,2-diethyl-N-(2-methylphenyl)butanamide. In one embodiment, structurally similar N-alkyl-2-ethylbutanamides demonstrated >70% control of broadleaf weeds such as Abutilon theophrasti (velvetleaf) at application rates of 1.0 kg/ha in post-emergence greenhouse trials [1]. While the exact compound's data is not separately tabulated, the Markush structure coverage and shared core with active examples provide a class-level inference of its herbicidal potential.

Agrochemical Herbicide Post-emergence

Reduced hERG Liability Potential vs. Tertiary Amino Amides

Many tertiary amine-containing compounds, including Lidocaine analogs, exhibit hERG channel inhibition due to the cationic nature of the protonated amine. N,2-diethyl-N-(2-methylphenyl)butanamide lacks a basic amino group, completely eliminating the cationic form at physiological pH. While no direct hERG data exists, compounds without a basic nitrogen typically show >10-fold reduced hERG affinity compared to their protonatable analogs [1]. This is a class-level inference based on well-established hERG pharmacophore models.

Cardiotoxicity hERG Safety Pharmacology

High-Value Procurement Scenarios for N,2-Diethyl-N-(2-methylphenyl)butanamide


Negative Control or Selectivity Probe for Michael Acceptor-Based Pharmacology

Researchers studying Crotamiton or other α,β-unsaturated amides can use N,2-diethyl-N-(2-methylphenyl)butanamide as a matched, non-reactive control. Its identical N-aryl amide core and similar steric profile, without the electrophilic double bond, allows for clean differentiation of Michael-acceptor-driven biological effects from non-covalent interactions [1].

Lead Scaffold for Topical Agrochemical Formulations

The compound's high predicted lipophilicity (XLogP3 ~4.1) and the herbicidal activity of its structural class, as shown in U.S. Patent 5,336,664, make it a candidate for post-emergence herbicide development. Its expected low water solubility is an advantage for rainfast topical formulations [2].

hERG-Safe Fragment for CNS or Pain Target Screening

In early-stage CNS or pain target screening, the compound's lack of a basic amino group eliminates a key hERG pharmacophoric feature, potentially reducing the cardiotoxicity risk that plagues many amino amide and amino ester libraries. This can accelerate hit-to-lead progression [3].

Standard for Analytical Method Development Targeting Crotamiton Metabolites

As a saturated analog of Crotamiton, this compound can serve as a stable, non-reactive internal standard or reference substance in LC-MS/MS methods developed to quantify Crotamiton and its metabolites in biological matrices, avoiding the isomerization issues common with α,β-unsaturated amides.

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